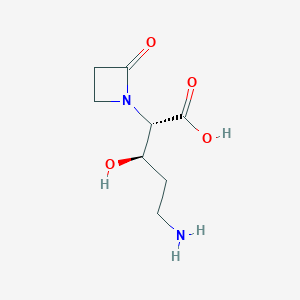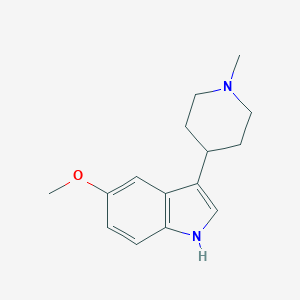
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole
Overview
Description
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole is a compound belonging to the class of indole derivatives, known for their significance in various chemical and pharmacological contexts.
Synthesis Analysis
- Novel methods for synthesizing indole derivatives, including those similar to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, involve approaches based on 1-hydroxyindole chemistry. These methods enable the preparation of various substituted indole derivatives (Somei, Yamada, & Yamamura, 1998).
Molecular Structure Analysis
- The molecular structure of indole derivatives, including those akin to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, has been examined through spectroscopic methods like FT-IR, FT-Raman, and NMR. These studies help in understanding the optimized geometry and inter/intra-molecular interactions of such compounds (Haress et al., 2016).
Chemical Reactions and Properties
- Research on indole derivatives often focuses on understanding their reactivity and potential for forming new compounds, particularly through reactions like esterification and methoxylation (Saito & Kikugawa, 1979).
Physical Properties Analysis
- The physical properties of indole derivatives, such as 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, are often characterized using techniques like X-ray diffraction. This provides insights into aspects like crystal structure, which can differ significantly from related compounds (Sakaki, Wakahara, Fujiwara, & Tomita, 1975).
Chemical Properties Analysis
- Analysis of chemical properties, such as spectroscopic profiling and computational studies, reveals the electronic and bonding nature of indole derivatives. Studies often focus on aspects like the HOMO-LUMO energy distribution and natural bond orbital (NBO) analysis to understand the chemical behavior of these molecules (Almutairi et al., 2017).
Scientific Research Applications
Potential Treatment for Cognitive Disorders
A novel series of 3-(piperazinylmethyl) indole derivatives, including a variant of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, has been identified as a candidate for treating cognitive disorders. This compound exhibits high affinity and selectivity for the 5-HT6 receptor, making it a promising option for cognitive improvement (Nirogi et al., 2017).
α₁-Adrenoceptor Ligands
Research on analogs of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole has led to the discovery of high-affinity α₁-adrenoceptor ligands. These compounds demonstrate significant selectivity and potential as positron emission tomography (PET) ligands, which could be beneficial in various diagnostic and therapeutic applications (Jørgensen et al., 2013).
Leukotriene Synthesis Inhibition
A derivative of 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole has been identified as a potent inhibitor of 5-lipoxygenase-activating protein leukotriene synthesis. This compound shows promise in treating conditions like asthma and other inflammatory disorders (Hutchinson et al., 2009).
Antimicrobial Potential
Indole derivatives, including those related to 5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole, have shown potential as antimicrobial agents. This opens up avenues for developing new treatments against resistant microbial strains (Kalshetty et al., 2012).
properties
IUPAC Name |
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-7-5-11(6-8-17)14-10-16-15-4-3-12(18-2)9-13(14)15/h3-4,9-11,16H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWMZWOWRKIQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464089 | |
| Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
CAS RN |
111963-87-2 | |
| Record name | 5-Methoxy-3-(1-methylpiperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


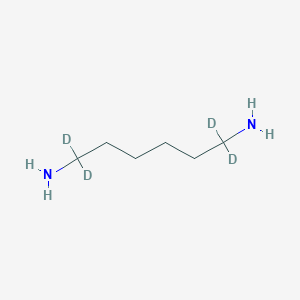
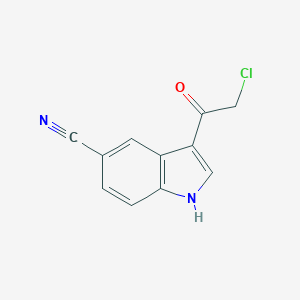
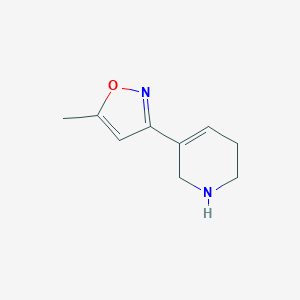
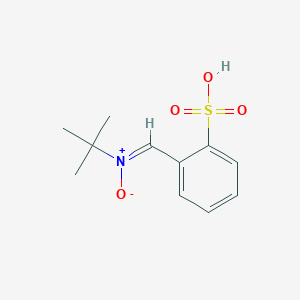
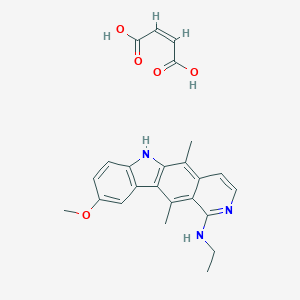
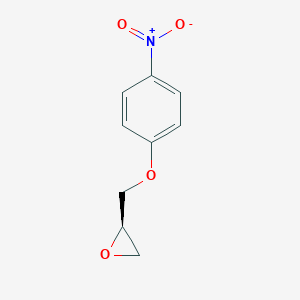
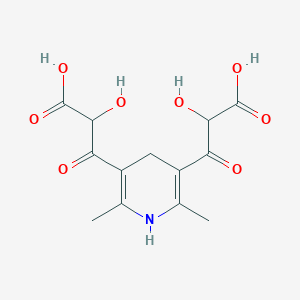
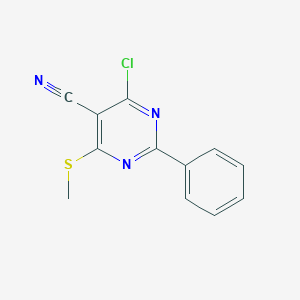
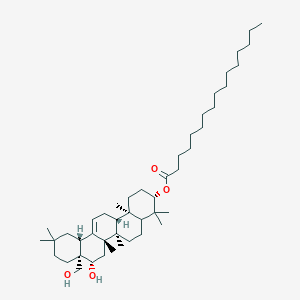
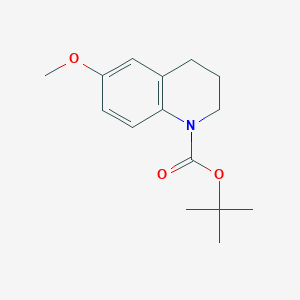
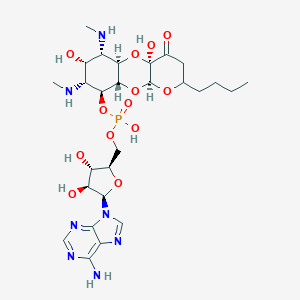
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic Acid](/img/structure/B37729.png)
